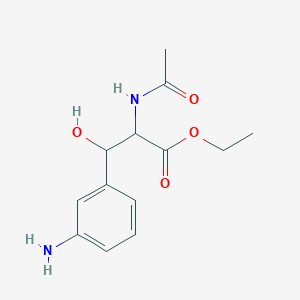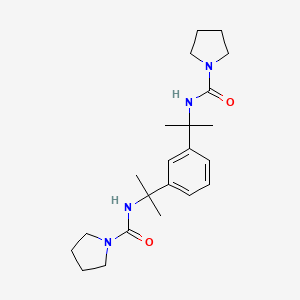![molecular formula C22H28O3 B5139349 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as DPN, is a synthetic compound that belongs to the group of selective estrogen receptor modulators (SERMs). This chemical has been extensively studied for its potential use in scientific research, particularly in the field of endocrinology. In
作用机制
DPN exerts its effects by binding to and activating ERβ. ERβ is a nuclear receptor that regulates gene expression in response to estrogen signaling. DPN binds to the ligand-binding domain of ERβ, inducing a conformational change that allows for the recruitment of co-activator proteins and subsequent gene transcription. The specific genes activated by DPN depend on the tissue and cell type, but generally include those involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
DPN has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In bone cells, DPN has been shown to increase osteoblast differentiation and activity, leading to increased bone formation. In the cardiovascular system, DPN has been shown to improve endothelial function and reduce inflammation, potentially reducing the risk of cardiovascular disease. In the nervous system, DPN has been shown to promote neurite outgrowth and protect against neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of using DPN in lab experiments is its specificity for ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of ERα activation. DPN is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to using DPN. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, DPN may not fully recapitulate the effects of endogenous estrogen signaling, which can be more complex and multifaceted.
未来方向
There are many potential future directions for research involving DPN. One area of interest is the role of ERβ in cancer development and progression. DPN has been shown to have anti-proliferative effects in some cancer cell lines, suggesting that it may have potential as a cancer therapeutic. Additionally, DPN may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of DPN in these areas.
合成方法
DPN can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with butyl bromide to form 4-(2,5-dimethylphenoxy)butyl bromide. This intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a palladium catalyst to yield DPN. The purity and yield of DPN can be improved using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
DPN has been widely used in scientific research to study the role of estrogen receptors in various physiological processes. It has been shown to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), making it a valuable tool for studying the specific effects of ERβ activation. DPN has been used to investigate the role of ERβ in a range of processes, including bone metabolism, cardiovascular function, and nervous system development.
属性
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-11-12-20(22(16-19)23-4)24-13-6-7-14-25-21-15-17(2)9-10-18(21)3/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWXWAOFKHLFN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
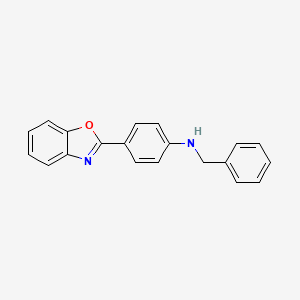
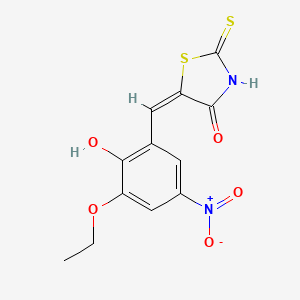
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
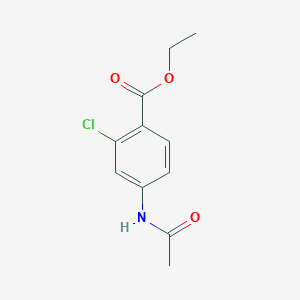
![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)
